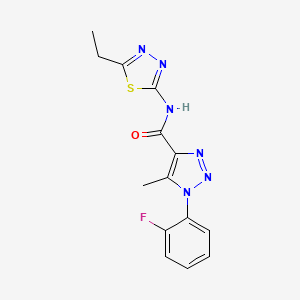![molecular formula C23H16ClIN2O B5313836 3-benzyl-2-[2-(2-chlorophenyl)vinyl]-6-iodo-4(3H)-quinazolinone](/img/structure/B5313836.png)
3-benzyl-2-[2-(2-chlorophenyl)vinyl]-6-iodo-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzyl-2-[2-(2-chlorophenyl)vinyl]-6-iodo-4(3H)-quinazolinone is a synthetic compound that has gained considerable attention in the field of medicinal chemistry due to its potential applications in the treatment of various diseases. This compound is a quinazolinone derivative that exhibits a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.
Mecanismo De Acción
The mechanism of action of 3-benzyl-2-[2-(2-chlorophenyl)vinyl]-6-iodo-4(3H)-quinazolinone is not fully understood, but it is believed to involve multiple pathways. The antitumor activity of this compound is thought to be mediated through the inhibition of cell proliferation and induction of apoptosis. It has been shown to inhibit the activity of various enzymes and transcription factors involved in cell cycle regulation and DNA synthesis. The anti-inflammatory activity of this compound is thought to involve the inhibition of the NF-κB pathway, which is a key regulator of inflammation. The antimicrobial activity of this compound is believed to be due to its ability to disrupt bacterial and fungal cell membranes.
Biochemical and Physiological Effects:
3-benzyl-2-[2-(2-chlorophenyl)vinyl]-6-iodo-4(3H)-quinazolinone exhibits a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase enzymes and inhibiting anti-apoptotic proteins. This compound also exhibits anti-angiogenic activity by inhibiting the formation of new blood vessels, which is a key process in tumor growth and metastasis. The anti-inflammatory activity of this compound is believed to be due to its ability to inhibit the production of pro-inflammatory cytokines and enzymes. The antimicrobial activity of this compound is thought to involve its ability to disrupt bacterial and fungal cell membranes, leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-benzyl-2-[2-(2-chlorophenyl)vinyl]-6-iodo-4(3H)-quinazolinone in lab experiments is its broad range of biological activities, which makes it suitable for studying various diseases and pathways. Another advantage is its synthetic accessibility, which allows for the production of large quantities of the compound. However, a limitation of using this compound in lab experiments is its potential toxicity, which requires careful handling and disposal. In addition, the mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of 3-benzyl-2-[2-(2-chlorophenyl)vinyl]-6-iodo-4(3H)-quinazolinone. One direction is to investigate its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, which are characterized by neurodegeneration. Another direction is to study the structure-activity relationship of this compound to identify more potent derivatives. In addition, the use of this compound in combination with other drugs or therapies may enhance its efficacy and reduce its toxicity. Overall, the potential applications of 3-benzyl-2-[2-(2-chlorophenyl)vinyl]-6-iodo-4(3H)-quinazolinone make it a promising candidate for further research and development in the field of medicinal chemistry.
Métodos De Síntesis
The synthesis of 3-benzyl-2-[2-(2-chlorophenyl)vinyl]-6-iodo-4(3H)-quinazolinone involves the reaction of 2-iodobenzoic acid, benzylamine, and 2-chloroacetophenone in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an imine intermediate, cyclization, and deprotection, to yield the final product. The synthesis of this compound has been optimized to obtain high yields and purity, making it suitable for further research and development.
Aplicaciones Científicas De Investigación
3-benzyl-2-[2-(2-chlorophenyl)vinyl]-6-iodo-4(3H)-quinazolinone has been extensively studied for its potential applications in the treatment of various diseases. It has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. This compound also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. In addition, it has been shown to possess antimicrobial activity against various bacterial and fungal strains. The broad range of biological activities exhibited by this compound makes it a promising candidate for further research and development.
Propiedades
IUPAC Name |
3-benzyl-2-[(E)-2-(2-chlorophenyl)ethenyl]-6-iodoquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClIN2O/c24-20-9-5-4-8-17(20)10-13-22-26-21-12-11-18(25)14-19(21)23(28)27(22)15-16-6-2-1-3-7-16/h1-14H,15H2/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIXTIRBLIKRPP-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NC3=C(C2=O)C=C(C=C3)I)C=CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=NC3=C(C2=O)C=C(C=C3)I)/C=C/C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClIN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-butyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5313759.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5313772.png)
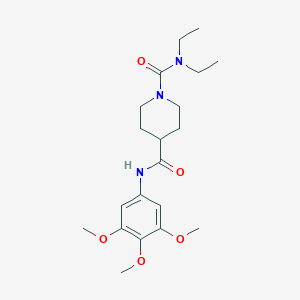
![N~2~-methyl-N~1~-{[4-(4-methylphenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}-L-serinamide hydrochloride](/img/structure/B5313784.png)
![3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine hydrochloride](/img/structure/B5313791.png)
![4-ethyl-2-[2-(4-fluorophenoxy)ethyl]-5-(4-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one dihydrochloride](/img/structure/B5313812.png)
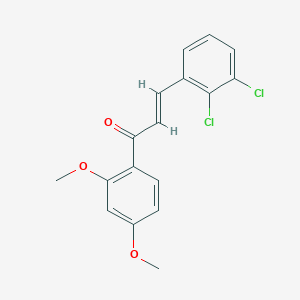
![6-{4-[(2-chlorobenzyl)oxy]benzylidene}-5-imino-2-isobutyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5313824.png)
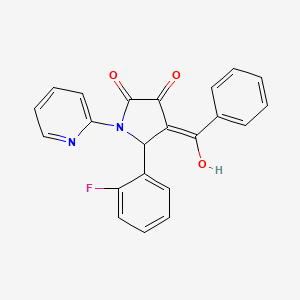
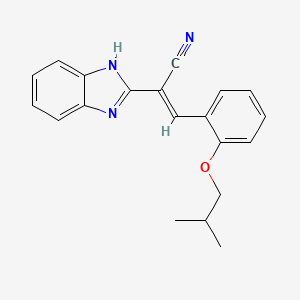
![1-(2,6-difluorobenzoyl)-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5313842.png)
![N-(2-ethoxyethyl)-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B5313850.png)
![N-ethyl-N-methyl-2-[((2S,5R)-5-{[methyl(pyridin-3-ylmethyl)amino]methyl}tetrahydrofuran-2-yl)methyl]pyrimidin-4-amine](/img/structure/B5313853.png)
